Cas no 13361-52-9 (Benzenamine, 4-chloro-2,3,6-trifluoro-N,N-dimethyl-)
13361-52-9 structure
Product Name:Benzenamine, 4-chloro-2,3,6-trifluoro-N,N-dimethyl-
CAS-Nr.:13361-52-9
MF:C8H7ClF3N
MW:209.596091508865
CID:1233812
Update Time:2024-08-04
Benzenamine, 4-chloro-2,3,6-trifluoro-N,N-dimethyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Benzenamine, 4-chloro-2,3,6-trifluoro-N,N-dimethyl-
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- Inchi: 1S/C8H7ClF3N/c1-13(2)8-5(10)3-4(9)6(11)7(8)12/h3H,1-2H3
- InChI-Schlüssel: QGERSISYIOKDOT-UHFFFAOYSA-N
- Lächelt: C1(N(C)C)=C(F)C=C(Cl)C(F)=C1F
Experimentelle Eigenschaften
- Dichte: 1.378±0.06 g/cm3(Predicted)
- Siedepunkt: 208.9±40.0 °C(Predicted)
- pka: 2.87±0.50(Predicted)
Benzenamine, 4-chloro-2,3,6-trifluoro-N,N-dimethyl- Verwandte Literatur
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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